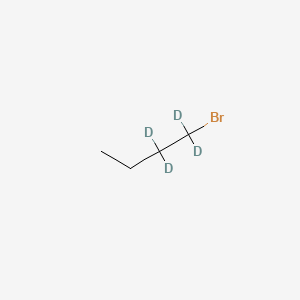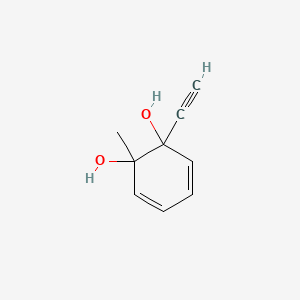
1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and two hydroxyl groups attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 2-methylcyclohexa-3,5-diene-1,2-diol, with an ethynylating agent under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The ethynyl and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol involves its interaction with molecular targets and pathways. The ethynyl and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclohexa-3,5-diene-1,2-diol: Lacks the methyl group, which may affect its reactivity and properties.
2-Methylcyclohexa-3,5-diene-1,2-diol: Lacks the ethynyl group, resulting in different chemical behavior.
1,2-Dihydroxy-4-methylcyclohexa-3,5-diene: Similar structure but without the ethynyl group.
Uniqueness
1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
1-ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c1-3-9(11)7-5-4-6-8(9,2)10/h1,4-7,10-11H,2H3 |
Clé InChI |
IIEZOAMUXNLVJK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=CC1(C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




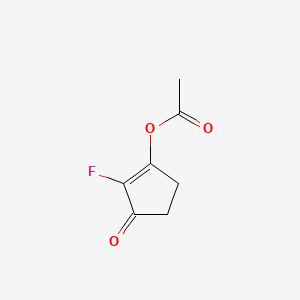
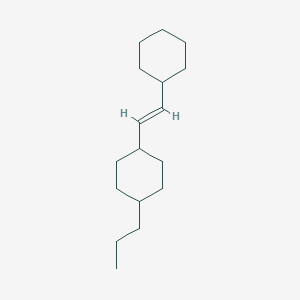
![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
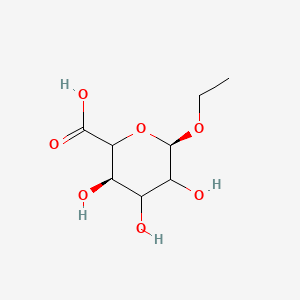
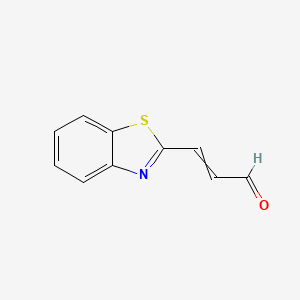

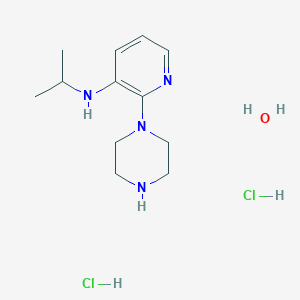
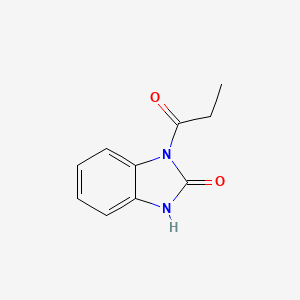
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)

